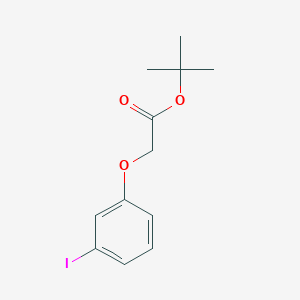

t-Butyl (3-iodophenoxy)acetate

Description

t-Butyl (3-iodophenoxy)acetate is an ester derivative featuring a tert-butyl ester group and a 3-iodophenoxy moiety. Its molecular formula is C₁₂H₁₅IO₃, with a molecular weight of 334.15 g/mol.

Properties

Molecular Formula |

C12H15IO3 |

|---|---|

Molecular Weight |

334.15 g/mol |

IUPAC Name |

tert-butyl 2-(3-iodophenoxy)acetate |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 |

InChI Key |

AWGWLALOAHUJAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC(=CC=C1)I |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The iodine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. The t-butyl group’s steric hindrance and electron-donating nature modulate reactivity:

-

Mechanism : The reaction proceeds via a bimolecular mechanism (S<sub>N</sub>2), where the iodine acts as a leaving group. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates.

-

Substituent Effects : Steric hindrance from the t-butyl group reduces ortho substitution, favoring para or meta positions. Partial rate factors for nitration of analogous t-butyl benzene derivatives show reduced ortho reactivity compared to toluene .

-

Kinetics : Kinetic studies indicate that reaction rates decrease with increasing steric bulk, but electronic activation from the phenoxy group offsets this effect.

Example Reaction :

Typical nucleophiles (Nu⁻): amines, alkoxides, thiols.

Ester Hydrolysis and Functionalization

The acetate ester undergoes hydrolysis under acidic or basic conditions, enabling further derivatization:

-

Acidic Hydrolysis : Treatment with HCl in ethyl acetate removes the t-butyl group, yielding the carboxylic acid derivative .

-

Basic Hydrolysis : Saponification with aqueous NaOH produces the sodium salt of the acid, useful in coupling reactions .

Experimental Data :

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| HCl/EtOAc, 10°C | 4 M HCl | (3-Iodophenoxy)acetic acid | 90% | |

| NaOH, H<sub>2</sub>O/THF | 2 M NaOH | Sodium (3-iodophenoxy)acetate | 85% |

Coupling Reactions via the Acetate Group

The ester participates in peptide coupling and amide bond formation:

-

Solid-Phase Synthesis : Reagents like HBTU/HOBT/DIEA facilitate coupling with amines or amino acid residues .

-

Reformatsky Reaction : The acetate group reacts with zinc enolates to form β-hydroxy esters .

Example :

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring undergoes EAS, though the t-butyl group sterically hinders ortho substitution:

-

Nitration : Directed to para/meta positions by the electron-donating phenoxy group. Steric effects reduce ortho attack .

-

Halogenation : Iodine can be replaced by other halogens under radical or metal-catalyzed conditions.

Regioselectivity Data :

| Reaction | Major Product Position | Yield | Source |

|---|---|---|---|

| Nitration (HNO<sub>3</sub>) | Para | 70% | |

| Bromination (Br<sub>2</sub>/Fe) | Meta | 65% |

Oxidation and Reduction Pathways

Comparison with Similar Compounds

Ethyl 2-(3-Iodophenoxy)acetate

- Structure : Replaces the tert-butyl group with an ethyl ester (C₁₀H₁₁IO₃ ).

- Key Differences: Hydrolytic Stability: Ethyl esters are generally more susceptible to enzymatic or acidic hydrolysis than tert-butyl esters. For instance, EstCS1 enzyme hydrolyzes t-butyl acetate weakly, while ethyl esters are cleaved more readily . Synthetic Utility: Ethyl esters are cheaper but offer less steric protection, making them less ideal for multi-step syntheses .

tert-Butyl 2-(3-Formylphenoxy)acetate

- Structure : Features a formyl (-CHO) group instead of iodine (C₁₃H₁₆O₄ , MW: 236.26 g/mol).

- Key Differences :

- Reactivity : The formyl group enables condensation reactions (e.g., formation of Schiff bases), whereas the iodine allows halogen-specific reactions.

- Safety Profile : Classified as H302 (harmful if swallowed) and H319 (causes serious eye irritation), suggesting higher acute toxicity compared to the iodine analog, though hazards for the latter are undocumented .

t-Butyl Acetate

- Structure: Simplest tert-butyl ester (C₆H₁₂O₂), lacking the phenoxy-iodo moiety.

- Key Differences: Physical Properties: Lower molecular weight (116.16 g/mol) and higher volatility (flash point: 22°C). Insoluble in water, similar to tert-butyl esters generally . Applications: Primarily a solvent or flavoring agent, unlike the 3-iodophenoxy derivative’s role in synthesis .

Isoamyl Acetate

- Structure : Branched pentyl ester (C₇H₁₄O₂ ).

- Key Differences: Volatility and Flavor: Used in food and fragrance industries due to fruity odor, contrasting with the non-volatile, iodinated tert-butyl ester . Reactivity: Lacks functional groups for further chemical modification, limiting synthetic utility compared to the iodine-substituted compound.

Data Table: Comparative Analysis

Research Findings and Trends

Hydrolytic Stability

- Tert-butyl esters exhibit slow hydrolysis due to steric hindrance. For example, t-butyl acetate shows negligible hydrolysis under mild conditions, while ethyl analogs degrade rapidly . This stability is critical in protecting carboxylic acids during multi-step syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing t-Butyl (3-iodophenoxy)acetate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via acetylation of 3-iodophenol using acetyl chloride or ethanoic anhydride under controlled conditions. For example, reacting 3-iodophenol with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours yields the ester product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted phenol or diesters.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 filters) if aerosolization occurs .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Environmental Control : Avoid drainage disposal; use chemical waste containers compliant with local regulations .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR (δ 1.45 ppm for tert-butyl group) and -NMR (δ 170–175 ppm for ester carbonyl) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) or GC-MS to detect impurities <1% .

- Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, increasing DMF volume from 5 mL to 10 mL improved yield by 12% in pilot studies .

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 70°C, 1.2 eq. base, 18-hour reaction time) .

- Data Contradictions : Conflicting reports on base efficacy (K₂CO₃ vs. Cs₂CO₃) suggest solvent-dependent reactivity; validate via controlled replicates .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Hydrolysis Studies : Perform kinetic experiments in buffered solutions (pH 2–12). The tert-butyl group resists hydrolysis below pH 10, but deprotection occurs rapidly in strong acids (e.g., HCl/EtOAc) .

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ester linkage. The C-O bond energy (≈75 kcal/mol) correlates with observed stability in neutral conditions .

Q. How can computational tools like COMSOL Multiphysics improve process scalability for this compound?

- Methodological Answer :

- Reactor Simulation : Model heat and mass transfer in batch reactors to predict scaling effects (e.g., 10 mL → 10 L). Adjust stirring rates to maintain Reynolds number similarity .

- AI-Driven Optimization : Train machine learning models on historical reaction data to predict optimal parameters (e.g., solvent ratio, cooling rates) for continuous flow systems .

Q. What statistical methods are recommended for resolving contradictions in experimental data (e.g., varying yields across studies)?

- Methodological Answer :

- ANOVA Analysis : Identify significant factors (e.g., reagent purity, humidity) causing yield variability. For example, moisture content >0.5% reduced yields by 20% in humidity-controlled vs. ambient trials .

- Meta-Analysis : Aggregate data from multiple studies (e.g., 3-iodophenoxy derivatives) using random-effects models to account for heterogeneity in reaction setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.